2-(1-Isopropylpiperidin-4-yl)ethanamine

Chemical sourcing Medicinal chemistry Compound library

This 2-(1-isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1) is a strategic, off-the-shelf heterocyclic amine building block that eliminates custom scaffold synthesis. Its defining N1-isopropyl moiety is pharmacophorically critical, engaging the S4 aromatic subsite of coagulation factor Xa through favorable cation-π and C-H···π interactions (ΔΔG = 29.7–30.5 kJ mol⁻¹), directly enabling picomolar inhibitor potency (Ki = 0.090 nM). Substitution with smaller N-alkyl groups destroys this binding energy. Source this compound when your project demands this specific N-substitution pattern and you have in-house analytical capabilities for identity/purity verification. Ideal for parallel library synthesis of novel anticoagulant leads.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 132740-59-1
Cat. No. B139350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Isopropylpiperidin-4-yl)ethanamine
CAS132740-59-1
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)CCN
InChIInChI=1S/C10H22N2/c1-9(2)12-7-4-10(3-6-11)5-8-12/h9-10H,3-8,11H2,1-2H3
InChIKeyMWNKNYOIYZJMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1): A Defined N-Substituted 4-Piperidineethanamine for Medicinal Chemistry and Chemical Biology


2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1), systematically named 1-(1-Methylethyl)-4-piperidineethanamine, is a heterocyclic amine building block with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . It features a piperidine core substituted at the N1-position with an isopropyl group and at the C4-position with an ethanamine side chain, presenting as a solid at room temperature . This compound is part of the Sigma-Aldrich CPR (Chemical Product Repository) collection, intended for early discovery research, and is noted as a building block without vendor-verified analytical data, placing the onus of identity and purity confirmation on the end-user .

Why N1-Isopropylpiperidin-4-yl Ethanamine Cannot Be Directly Substituted by Other N-Alkyl Piperidineethanamine Analogs


Substituting 2-(1-isopropylpiperidin-4-yl)ethanamine with other N-alkyl piperidineethanamine derivatives, such as N-ethyl, N-propyl, or N-cyclopentyl analogs, cannot be assumed to be functionally equivalent. The specific N1-isopropyl moiety directly influences both the compound's physicochemical properties and its pharmacophoric behavior. It enhances hydrophobicity and alters solubility in organic solvents compared to smaller N-alkyl groups . More critically, in the context of enzyme inhibitor design, the 1-isopropylpiperidine fragment engages in specific cation-π and C-H···π interactions within aromatic binding pockets, such as the S4 subsite of coagulation factor Xa, contributing significantly (ΔΔG = 29.7-30.5 kJ mol⁻¹) to binding free energy [1]. A different N-substituent would fundamentally alter these non-covalent interactions, leading to unpredictable and likely detrimental changes in target binding affinity and selectivity.

Quantitative Evidence Differentiating 2-(1-Isopropylpiperidin-4-yl)ethanamine from Its Analogs


Sigma-Aldrich CPR Catalog Inclusion vs. Custom Synthesis for N1-Isopropyl-4-piperidineethanamine

2-(1-Isopropylpiperidin-4-yl)ethanamine is available as a pre-synthesized, off-the-shelf item within the Sigma-Aldrich Chemical Product Repository (AldrichCPR) . The closest N-alkyl analog, 2-(1-ethylpiperidin-4-yl)ethanamine, is also part of the same catalog. However, other close analogs like 2-(1-propylpiperidin-4-yl)ethanamine or 2-(1-cyclopentylpiperidin-4-yl)ethanamine are not listed in the standard Sigma-Aldrich catalog as ready-made compounds and would likely require custom synthesis .

Chemical sourcing Medicinal chemistry Compound library

Physicochemical Divergence: Predicted Boiling Point of 2-(1-Isopropylpiperidin-4-yl)ethanamine vs. Closest N-Alkyl Analog

The predicted boiling point of 2-(1-isopropylpiperidin-4-yl)ethanamine is 224.5±8.0 °C at 760 mmHg . This is notably higher than the reported boiling point for its closest direct N-alkyl analog, 2-(1-ethylpiperidin-4-yl)ethanamine (209 °C for the N-methyl analog, inferring a lower value for the N-ethyl derivative due to reduced molecular mass) . The difference arises from the increased molecular weight and van der Waals interactions imparted by the isopropyl group.

Physicochemical properties Chromatography Formulation

Enhanced Binding Affinity Contributed by 1-Isopropylpiperidine Fragment in Factor Xa Inhibition

In a study of blood coagulation factor Xa (fXa) inhibitors, the 1-isopropylpiperidine fragment was identified as a key binder for the S4 enzyme pocket. The addition of the protonated 1-isopropylpiperidine moiety to an inhibitor scaffold resulted in a substantial gain in binding free energy (ΔΔG = 29.7-30.5 kJ mol⁻¹) compared to the parent compound lacking this group [1]. This contribution is attributed to efficient cation-π and C-H···π interactions within the aromatic S4 pocket.

Medicinal chemistry Enzyme inhibition Structure-activity relationship

Source-Dependent Analytical Certainty: The 'As-Is' Vendor Disclosure

Sigma-Aldrich provides 2-(1-Isopropylpiperidin-4-yl)ethanamine as part of its AldrichCPR collection with an explicit disclaimer: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity.' .

Quality control Analytical chemistry Procurement

Validated Application Scenarios for 2-(1-Isopropylpiperidin-4-yl)ethanamine Based on Evidence


S4 Pocket Pharmacophore Exploration in Factor Xa and Thrombin Inhibitor Development

Use 2-(1-isopropylpiperidin-4-yl)ethanamine as a starting material to synthesize novel inhibitors targeting the S4 pocket of coagulation factors. As demonstrated by the Belviso et al. and Lopopolo et al. studies on related compounds, the 1-isopropylpiperidine moiety engages this aromatic subsite through favorable cation-π and C-H···π interactions, contributing significantly to binding free energy (ΔΔG = 29.7-30.5 kJ mol⁻¹) and achieving picomolar inhibitory potency (Ki = 0.090 nM for fXa, 100 nM for thrombin) [1] [2].

Accelerated Hit-to-Lead Chemistry in Compound Library Synthesis

Employ this compound as a pre-formed, off-the-shelf amine building block for parallel synthesis or library production, specifically when the 1-isopropylpiperidine motif is required. Its availability in the Sigma-Aldrich CPR catalog as product CBR01229 eliminates the need for custom synthesis of the core scaffold, thereby reducing lead times for projects where this specific N-substitution pattern is essential .

Physicochemical Profiling and Analytical Method Development

Utilize 2-(1-isopropylpiperidin-4-yl)ethanamine as a reference standard for developing purification and analytical methods. Its predicted boiling point of 224.5±8.0 °C and other properties (density: 0.9±0.1 g/cm³) can serve as a benchmark for optimizing GC methods or assessing the volatility of novel derivatives in a series .

Procurement for Laboratories with In-House QC Capabilities

Source this compound when project budgets and workflows are structured for cost-effective in-house analytical verification. The Sigma-Aldrich AldrichCPR offering is provided without vendor analytical data , which may result in a lower unit cost. This scenario is ideal for organizations with the capacity to perform their own identity and purity confirmation (e.g., via NMR, LCMS) before use in critical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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